2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes cyano, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-4-[(pyridin-2-yl)methoxy]benzaldehyde with 2-methylphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridine moiety can participate in coordination with metal ions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-chlorophenyl)prop-2-enamide
- 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-fluorophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide exhibits unique properties due to the presence of the 2-methylphenyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-8-4-5-10-23(17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-22-9-6-7-11-27-22/h4-14H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDLXWWIBLRZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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